Product packaging for L-Cyclopropylglycine(Cat. No.:CAS No. 49606-99-7)

L-Cyclopropylglycine

Cat. No.: B1586190
CAS No.: 49606-99-7
M. Wt: 115.13 g/mol
InChI Key: BUSBCPMSNBMUMT-BYPYZUCNSA-N
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Description

Evolution of L-Cyclopropylglycine in Chemical Research

The journey of this compound in the scientific realm has been marked by an increasing appreciation of its potential. Initially explored as a novel amino acid, early research focused on its synthesis and basic characterization. fishersci.ptresearchgate.net Key synthetic methods include carbene and ylide addition to alkenes, enzymatic reactions, and the Kulinkovich cyclopropanation of esters and amides. researchgate.netacs.org Over the past decade, more sophisticated and stereocontrolled synthetic routes have been developed, enabling the production of enantiomerically pure this compound, which is crucial for its specific biological activities. acs.orgvulcanchem.com The development of methods for incorporating it into peptides has further expanded its research applications. chemimpex.comacs.org More recently, bioinformatic approaches have led to the discovery of naturally occurring peptides containing cyclopropylglycine, produced by radical S-adenosylmethionine (rSAM) enzymes, opening new avenues for investigating its biosynthesis and biological roles. nih.govresearchgate.net

Significance of the Cyclopropyl (B3062369) Moiety in Bioactive Compounds

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry, and its presence in this compound is central to its bioactivity. unl.ptscientificupdate.com This small, strained ring system confers several advantageous properties:

Conformational Rigidity: The cyclopropyl group "locks" the molecule into a specific three-dimensional shape. unl.ptnih.gov This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.

Unique Electronic Properties: The strained bonds of the cyclopropyl ring have a higher p-character than typical alkanes, giving it partial double-bond character. unl.ptfiveable.me This influences its electronic interactions with target proteins.

Metabolic Stability: In some instances, the cyclopropyl group can enhance metabolic stability compared to linear alkyl groups, leading to an improved pharmacokinetic profile. unl.pthyphadiscovery.com

Lipophilicity Modulation: The introduction of a cyclopropyl group can optimize hydrophobic interactions with biological targets. unl.pt

The cyclopropyl ring is found in a wide array of natural products and FDA-approved drugs, demonstrating its importance in developing compounds with diverse biological activities, including antiviral, antibacterial, and anticancer properties. scientificupdate.comresearchgate.netrsc.org

Overview of this compound's Multifaceted Research Applications

The unique structural and chemical properties of this compound have led to its use in a variety of research areas. It serves as a valuable tool for probing biological systems and as a building block for designing novel bioactive molecules.

Table 1: Key Research Applications of this compound

Research AreaSpecific ApplicationKey Findings
Neuroscience Antagonist of metabotropic glutamate (B1630785) receptors (mGluRs)This compound and its derivatives act as selective antagonists or agonists for different mGluR subtypes, aiding in the study of neurodegenerative diseases and mood disorders. chemimpex.cominmed.fr
Enzyme Inhibition Inhibitor of various enzymesDerivatives have shown to inhibit enzymes like glycine (B1666218) transporters and those involved in neurotransmission. vulcanchem.com It also acts as a mechanism-based inhibitor for certain flavoenzymes. researchgate.net
Peptide and Protein Chemistry Incorporation into peptidesThe Fmoc-protected form is used in solid-phase peptide synthesis to create peptides with enhanced stability and bioactivity. chemimpex.com It's also used to study protein-protein interactions. chemimpex.com
Antiviral Research Component of antiviral compoundsThe cyclopropyl moiety is a feature in some antiviral agents, and this compound derivatives are explored for their potential antiviral activities. google.comnih.gov
Biochemical Assays Tool for studying enzyme activityUsed in assays to understand enzyme mechanisms and interactions, which is valuable in drug discovery. chemimpex.com
Plant Biology Investigating plant growth and developmentIts effects on plant metabolic pathways are studied for potential agricultural innovations. chemimpex.com

Detailed Research Findings

Neuroscience: this compound and its analogues, such as (2S,1'S,2'S)-2-(2'-carboxycyclopropyl)glycine (L-CCG-I), have been instrumental in elucidating the roles of metabotropic glutamate receptors (mGluRs). inmed.fr These receptors are involved in synaptic plasticity and memory. cymitquimica.com Research has shown that L-CCG-I, a group II mGluR agonist, can induce long-term depression of synaptic transmission in the striatum. inmed.fr Furthermore, derivatives of cyclopropylglycine are being investigated as potential antagonists for these receptors, which could have therapeutic implications for neurological and psychiatric disorders. chemimpex.comresearchgate.net For instance, stimulating microglial mGlu2 receptors with a cyclopropylglycine derivative has been shown to trigger neurotoxicity, highlighting the complex role of these receptors in neuroinflammation. nih.gov

Enzyme Inhibition: The constrained structure of this compound makes it an effective inhibitor of certain enzymes. It has been studied as an inhibitor of enzymes involved in amino acid metabolism and neurotransmitter transport. vulcanchem.comchemimpex.com In one study, a substrate analogue containing cyclopropylglycine was used to probe the mechanism of a radical S-adenosyl-l-methionine (rSAM) enzyme, SkfB. The cyclopropyl group underwent a radical ring-opening reaction, providing clear evidence for a radical intermediate in the enzyme's catalytic cycle. nih.gov This demonstrates its utility as a mechanistic probe.

Antiviral Research: While direct antiviral applications of this compound itself are still emerging, the cyclopropyl moiety is a known feature of some antiviral compounds. google.com The general class of cyclophilin A inhibitors, some of which contain cyclic structures, are being investigated as broad-spectrum antiviral agents. nih.gov The incorporation of this compound into peptides could lead to novel antiviral peptidomimetics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B1586190 L-Cyclopropylglycine CAS No. 49606-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSBCPMSNBMUMT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363564
Record name L-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49606-99-7
Record name L-Cyclopropylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of L Cyclopropylglycine

Classical Synthetic Routes to Cyclopropylglycine Derivatives

Several classical methods have been established for the synthesis of the cyclopropylglycine scaffold and its derivatives. These approaches often involve the construction of the cyclopropane (B1198618) ring as a key step. researchgate.netresearchgate.net

Carbene and Ylide Addition to Alkenes for Cyclopropylglycine Scaffold Generation

The addition of carbenes and ylides to alkenes is a fundamental method for constructing cyclopropane rings. researchgate.netresearchgate.net Carbenes, which are neutral, divalent carbon species, can be generated from various precursors, such as diazo compounds or haloforms, and subsequently react with alkenes in a cycloaddition reaction to form the cyclopropane ring. fiveable.memasterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

A well-known method for cyclopropanation is the Simmons-Smith reaction, which utilizes a zinc-copper carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. fiveable.memasterorganicchemistry.com This method is generally milder and more controlled than using free carbenes. fiveable.me

Ylides, particularly sulfur ylides, are also employed in cyclopropanation reactions. The Corey-Chaykovsky reaction, for instance, involves the reaction of a sulfur ylide with an enone, proceeding via a 1,4-addition followed by ring closure to yield a cyclopropane. organic-chemistry.org Phosphorus ylides, commonly used in the Wittig reaction to form alkenes from carbonyls, can also be adapted for cyclopropane synthesis under specific conditions. pressbooks.publibretexts.orgmasterorganicchemistry.com

Enzymatic Reactions in Cyclopropylglycine Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of cyclopropylglycines. researchgate.net Biocatalysis, particularly using amino acid dehydrogenases, has been effectively used for the reductive amination of cyclopropylglyoxylic acid to produce (S)-cyclopropylglycine. researchgate.net This approach is noted for its excellent stereoselectivity, lack of byproducts, and high equilibrium constant. researchgate.net

Recent advancements have led to the development of NADH-driven biocatalytic systems that can achieve high substrate loading (≥100 g/L), high conversion rates (≥98%), and excellent enantiomeric excess (≥99%) in a short reaction time (≤24 h). vulcanchem.com One study reported a space-time yield of 377.3 g·L⁻¹·d⁻¹ for (S)-cyclopropylglycine synthesis. vulcanchem.commdpi.com Furthermore, continuous synthesis methods using enzymes packed in a dialysis tube have been developed, allowing for the production of significant quantities of (S)-cyclopropylglycine with high purity and conversion yield over extended periods. mdpi.com The enzymatic hydrolysis of N-Boc-protected methyl ester of cyclopropylglycine using papain is another effective method to obtain both enantiomers of cyclopropylglycine with high enantiomeric excess. researchgate.net

Kulinkovich Cyclopropanation of Esters and Amides for Cyclopropylglycine Derivatization

The Kulinkovich reaction provides a route to cyclopropanol (B106826) derivatives through the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org This reaction proceeds via the formation of a titanacyclopropane intermediate. wikipedia.org

This methodology has been successfully applied to the synthesis of cyclopropyl-substituted amino acids. For example, the Kulinkovich cyclopropanation of the methyl ester of N-Cbz serine acetonide was a key step in the stereocontrolled synthesis of (S)-cleonin, a component of the antitumor antibiotic cleomycin. acs.org This reaction allowed for the creation of the hydroxycyclopropyl moiety, which was then further oxidized to the amino acid. acs.org The Kulinkovich reaction has also been utilized to prepare other non-natural substituted cyclopropylglycines. acs.org

Kulinkovich Reaction Parameters
Catalysts Ti(OiPr)₄, ClTi(OiPr)₃, Ti(OtBu)₄, ClTi(OtBu)₃ wikipedia.org
Grignard Reagents EtMgX, PrMgX, BuMgX wikipedia.org
Solvents Et₂O, THF, Toluene wikipedia.org
Tolerated Functional Groups Ethers, Sulfides, Imines, Amides (primary and secondary), N-Boc carbamates wikipedia.org

MIRC Reactions in the Cyclopropylglycine Series

Michael-Initiated Ring-Closure (MIRC) reactions are a valuable tool for the synthesis of cyclopropane rings. unl.pt This strategy involves the nucleophilic addition of a carbanion to an electron-deficient alkene (a Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the ring. unl.ptsemanticscholar.org A variety of nucleophiles can be employed, including alkoxides, thiolates, cyanides, and enolates. unl.pt

This approach has been utilized for the synthesis of cyclopropylglycine derivatives. unl.pt For instance, the reaction of 1,2-dioxines with protected phosphonates has been used to synthesize carboxycyclopropylglycine. adelaide.edu.au The MIRC strategy offers a versatile pathway to highly substituted cyclopropanes. semanticscholar.org

Modification of Cyclopropanecarbaldehydes via the Strecker Reaction

The Strecker synthesis is a classic method for preparing amino acids from aldehydes or ketones. masterorganicchemistry.com The reaction involves three components: a carbonyl compound, an amine (often generated from ammonium (B1175870) chloride), and a cyanide source (like potassium cyanide). masterorganicchemistry.comzioc.ru The process first forms an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. masterorganicchemistry.com

This method can be applied to cyclopropanecarbaldehydes to generate cyclopropylglycine. researchgate.netresearchgate.net The Strecker reaction is a one-pot synthesis that can be catalyzed by various Lewis acids, including palladium(II) complexes, to improve efficiency and yield. organic-chemistry.org Recent developments have even explored the use of supercritical carbon dioxide as a green reaction medium and promoter for the Strecker reaction. zioc.ru

Advanced Asymmetric Synthesis of L-Cyclopropylglycine

The development of asymmetric synthetic methods is crucial for obtaining enantiomerically pure this compound, which is often the desired stereoisomer for biological applications. mdpi.com

One approach to asymmetric synthesis involves the use of chiral auxiliaries. For example, R,β-unsaturated chiral esters can be used as Michael acceptors in MIRC reactions, although this has historically resulted in low diastereoselectivities. unl.pt Another strategy involves the asymmetric cyclopropanation of vinylphosphonates using sulfonium (B1226848) ylides, where a chiral sulfinyl group on the phosphonate (B1237965) directs the stereochemistry. tandfonline.com

Enzymatic methods, as discussed previously, are inherently asymmetric and provide a powerful route to enantiopure this compound. mdpi.commdpi.com Biocatalytic reductive amination using a bifunctional enzyme that integrates the amination reaction with cofactor regeneration has been shown to be a highly efficient method for producing (S)-cyclopropylglycine with high enantiomeric excess. mdpi.commdpi.com

NADH-Driven Biocatalytic Systems for (S)-Cyclopropylglycine Production

Biocatalytic approaches using amino acid dehydrogenases for the reductive amination of a keto-acid precursor are noted for their high stereoselectivity and atom economy. mdpi.comresearchgate.net These systems rely on the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) cofactor for reductive power, necessitating an efficient cofactor regeneration system for industrial viability. mdpi.commdpi.com

A groundbreaking approach involves the engineering of a self-sufficient bifunctional enzyme that integrates both reductive amination and coenzyme regeneration into a single polypeptide chain. mdpi.comresearchgate.net This was achieved by fusing leucine (B10760876) dehydrogenase from Thermoactinomyces intermedius (Ti-LDH) with formate (B1220265) dehydrogenase from Komagataella pastoris (Kp-FDH) using a linker peptide. mdpi.comresearchgate.net The resulting fusion enzyme, TLK, concurrently catalyzes the reductive amination of cyclopropylglyoxylic acid to (S)-cyclopropylglycine and the regeneration of NADH from NAD+ using ammonium formate. mdpi.com This integrated system prevents issues related to diffusion and enzyme incompatibility that can arise when using two separate enzymes. mdpi.com

This innovative biocatalyst demonstrated a 2.1-fold higher reaction rate compared to a system using the two native enzymes separately. mdpi.comsmolecule.com It achieved a high space-time yield of (S)-cyclopropylglycine, reaching up to 377.3 g·L⁻¹·d⁻¹, within a short 6-hour bioconversion period at a high substrate concentration of 120 g·L⁻¹. mdpi.comresearchgate.net Furthermore, a continuous synthesis process using the enzyme packed in a dialysis tube ran for 90 hours, producing 634.6 g of (S)-cyclopropylglycine with over 99.5% enantiomeric excess (ee) and a conversion yield exceeding 95%. mdpi.comresearchgate.netresearchgate.net

Table 1: Performance of the Self-Sufficient Bifunctional Enzyme System for (S)-Cyclopropylglycine Synthesis

ParameterValueReference
Enzyme SystemFused Ti-LDH and Kp-FDH (TLK) mdpi.com
SubstrateCyclopropylglyoxylic acid mdpi.com
Product(S)-Cyclopropylglycine mdpi.com
Reaction Rate Improvement2.1-fold over native enzymes mdpi.comresearchgate.net
Bioconversion Period6 hours mdpi.comresearchgate.net
Substrate Concentration120 g·L⁻¹ mdpi.comresearchgate.net
Space-Time Yield377.3 g·L⁻¹·d⁻¹ mdpi.comresearchgate.netsmolecule.com
Enantiomeric Excess (ee)>99.5% mdpi.comresearchgate.net
Continuous Synthesis Duration90 hours mdpi.comresearchgate.net
Total Product (Continuous)634.6 g mdpi.comresearchgate.net

Prior to the development of integrated bifunctional enzymes, one-pot synthesis of (S)-cyclopropylglycine was accomplished using enzyme-coupled systems. mdpi.com These systems employ two distinct enzymes: an amino acid dehydrogenase for the primary synthesis and a second enzyme for cofactor regeneration. researchgate.net A notable example is the use of leucine dehydrogenase (LDH) and formate dehydrogenase (FDH). mdpi.comresearchgate.net The LDH catalyzes the reductive amination of cyclopropylglyoxylic acid, oxidizing NADH to NAD+, while the FDH simultaneously reduces NAD+ back to NADH by oxidizing formate, which produces the benign byproduct CO₂. mdpi.com

One such system, combining leucine dehydrogenase from Thermoactinomyces intermedius and formate dehydrogenase from Pichia pastoris, successfully produced (S)-cyclopropylglycine from cyclopropylglyoxylic acid. acs.org Another setup achieved a 99% yield and 100% ee at a substrate concentration of approximately 100 g/L after a 17-hour reaction. mdpi.comresearchgate.net While effective, these multi-enzyme systems can be hampered by longer reaction times and the complexities of optimizing conditions for two separate enzymes. mdpi.com

Table 2: Key Enzymes in Biocatalytic Synthesis of (S)-Cyclopropylglycine

EnzymeSource OrganismRole in SynthesisReference
Leucine Dehydrogenase (LDH)Thermoactinomyces intermediusReductive amination of cyclopropylglyoxylic acid mdpi.comacs.org
Formate Dehydrogenase (FDH)Komagataella pastoris (Pichia pastoris)NADH cofactor regeneration mdpi.comacs.org
PapainCarica papayaEnzymatic resolution of racemic cyclopropylglycine esters vulcanchem.com

Stereoselective Control in this compound Synthesis

Achieving high stereoselectivity is crucial for the application of amino acids in pharmaceuticals and other bioactive compounds. Biocatalytic methods, particularly those employing amino acid dehydrogenases, provide exceptional stereocontrol, consistently yielding the (S)-enantiomer with an enantiomeric excess often greater than 99.5%. mdpi.comresearchgate.net This high fidelity is a result of the enzyme's precisely structured active site, which selectively binds and converts the substrate into a single stereoisomer. mdpi.commdpi.com

In contrast, traditional chemical routes like the Strecker reaction typically yield racemic cyclopropylglycine, which then requires a separate resolution step. mdpi.comvulcanchem.com Enzymatic resolution is one such method, where an enzyme like papain can be used for the kinetic resolution of a racemic N-Boc-protected methyl ester of cyclopropylglycine, affording both enantiomers with high purity (≥99% ee). vulcanchem.com However, kinetic resolution is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. mdpi.com Therefore, asymmetric synthesis via reductive amination offers a more direct and efficient path to the enantiopure product. mdpi.com

Enantioselective Approaches to 2-Carboxycyclopropylglycines

2-Carboxycyclopropylglycines (CCGs) are structurally complex analogues of glutamate (B1630785) and have been investigated as potent ligands for metabotropic glutamate receptors (mGluRs). sci-hub.secapes.gov.br Their synthesis requires sophisticated enantioselective strategies to control the multiple stereocenters within the molecule.

Researchers have developed stereocontrolled synthetic procedures to access specific stereoisomers of these compounds. researchgate.net For example, a versatile stereoselective route has been established for the synthesis of new 2′-(S)-CCG-IV analogues, which notably allows for diversification at a late stage of the synthesis. nih.gov This enables the creation of a variety of conformationally restricted glutamate analogues. nih.gov Specific syntheses have been reported for potent and selective mGluR ligands, such as (2S,1'S,2'S,3'R)-2-(3'-xanthenylethyl-2'-carboxycyclopropyl)glycine and (2R,1'S,2'R, 3'S)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine (PCCG-13). capes.gov.brebi.ac.uk These syntheses often rely on stereoselective cyclopropanation reactions and meticulous control throughout the reaction sequence to obtain the desired enantiopure final product. researchgate.netnih.gov

This compound as a Synthetic Building Block

Beyond its synthesis, this compound is a valuable component in the construction of more complex molecules, particularly peptides. lookchem.commyskinrecipes.com

Utilization in the Synthesis of Peptide and Peptidomimetic Families

This compound is frequently used as a building block in peptide synthesis to create novel peptides and peptidomimetics. vulcanchem.comlookchem.com To be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, its α-amino group is typically protected. lookchem.comfrontiersin.org The most common protecting group for this purpose is the 9-fluorenylmethoxycarbonyl (Fmoc) group, making Fmoc-L-Cyclopropylglycine a key reagent. lookchem.commyskinrecipes.com

The incorporation of the cyclopropyl (B3062369) moiety into a peptide backbone imparts significant structural constraints. vulcanchem.com This rigidity can influence the peptide's secondary structure, leading to enhanced stability against enzymatic degradation and potentially improving its pharmacokinetic properties. vulcanchem.com This characteristic is exploited in the synthesis of tailored cyclodepsipeptides, which have been identified as potent non-covalent inhibitors of serine proteases, a class of enzymes implicated in various diseases. lookchem.com The use of orthogonally protected amino acid building blocks like Fmoc-L-Cyclopropylglycine is fundamental to the synthesis of such complex cyclic and modified peptides. lookchem.comsigmaaldrich.com

Application in the Construction of Novel Therapeutic Agents

This compound serves as a crucial component in the synthesis of a variety of therapeutic agents due to the unique conformational constraints imposed by its cyclopropyl ring. This structural feature can enhance binding affinity to biological targets and improve metabolic stability. Researchers have successfully incorporated (S)-cyclopropylglycine into several classes of preclinical and clinical drug candidates. mdpi.comresearchgate.net Its applications span from targeting neurological disorders to inhibiting key proteins in cancer progression. mdpi.comchemimpex.com

The compound is recognized as a valuable building block for peptidomimetics with potential therapeutic value. mdpi.com For instance, it is a key structural element in the development of:

Macrocyclic ghrelin receptor agonists: These agents are investigated for metabolic disorders.

Kinesin spindle protein (KSP) inhibitors: KSP is a motor protein essential for cell division, making its inhibitors potential anticancer agents. mdpi.com

TRPA1 receptor antagonists: These are explored for the treatment of pain and inflammation. mdpi.com

Iminohydantoin BACE1 inhibitors: These are being studied for Alzheimer's disease. mdpi.com

Furthermore, this compound is utilized in drug formulations for anxiety and mood disorders, where it can function as a selective antagonist for specific glutamate receptors, playing a role in mitigating neurodegenerative diseases. chemimpex.com

Table 1: Examples of Therapeutic Agent Classes Incorporating (S)-Cyclopropylglycine

Therapeutic Class Target/Application Reference
Macrocyclic Agonists Ghrelin Receptor mdpi.com
Spindle Protein Inhibitors Kinesin Spindle Protein (KSP) mdpi.com
Receptor Antagonists TRPA1 Receptor mdpi.com
BACE1 Inhibitors Iminohydantoin-based mdpi.com

Integration into Complex Molecule Architectures with Enhanced Biological Activity

The integration of this compound into complex molecular structures is a key strategy for enhancing biological activity. chemimpex.com A significant discovery in this area is the biosynthesis of poly-cyclopropylglycine (CPG) containing peptides, which are a class of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). nih.gov

Scientific investigations have identified the radical S-adenosylmethionine (rSAM) enzyme, TvgB, which is responsible for creating these unique structures. nih.govresearchgate.net Found in Halomonas anticariensis, the TvgB enzyme catalyzes the formation of a carbon-carbon bond between the γ-carbons of valine residues within a precursor peptide (TvgA) that features a repeating Thr-Val-Gly-Gly (TVGG) motif. nih.govresearchgate.net This enzymatic reaction results in the repeated formation of cyclopropylglycine units, a novel modification in RiPPs that expands their functional potential. nih.gov

Further research has expanded this family of cyclopropyl (CP) synthases. nih.gov A homologous enzyme, TigE, has been shown to catalyze the formation of a methythis compound (mCPG) from isoleucine residues within a precursor peptide, TigB. nih.gov This demonstrates a broader enzymatic capability to generate diverse cyclopropane-containing peptide backbones. The discovery of these enzymatic pathways for creating poly-cyclopropylglycine architectures opens new avenues for engineering peptides with novel topologies and potentially enhanced biological functions. nih.gov

Table 2: Enzymes Involved in Biosynthesis of Cyclopropylglycine-Containing Peptides

Enzyme Precursor Peptide Substrate Residue Product Residue Organism/Source Reference
TvgB TvgA (TVGG motif) Valine Cyclopropylglycine (CPG) Halomonas anticariensis nih.govresearchgate.net

Development of Cyclopropyl-Containing Tripeptide Analogues

The synthesis of tripeptide analogues containing cyclopropylglycine has been instrumental in probing the mechanisms of important enzymes. A notable example involves Isopenicillin N Synthase (IPNS), a non-heme iron-dependent oxidase that catalyzes the crucial bicyclization step in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics from its natural substrate, the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). acs.orgnih.gov

To investigate the enzyme's mechanism, researchers synthesized two tripeptide analogues where the D-valine residue was replaced with a cyclopropylglycine derivative: acs.orgnih.govsoton.ac.uk

δ-(L-α-aminoadipoyl)-L-cysteinyl-D-cyclopropylglycine

δ-(L-α-aminoadipoyl)-L-cysteinyl-β-methyl-D-cyclopropylglycine

X-ray crystallography of these analogues bound to IPNS revealed key differences in their orientation within the active site compared to the natural ACV substrate. acs.orgnih.gov These structural insights helped explain the observed differences in reactivity and provided a revised understanding of the IPNS catalytic mechanism. acs.orgresearchgate.net

In a different line of research, α-cyclopropyl-β-homoprolines have been synthesized and incorporated into a simple tripeptide structure. acs.orgnih.gov This was achieved through a multi-step process involving 1,3-dipolar cycloadditions of cyclic nitrones followed by a thermal fragmentative rearrangement. nih.gov The resulting cyclopropyl-containing β-amino acid was then successfully acylated and coupled to form a tripeptide, demonstrating its utility as a building block for creating peptidomimetics with constrained cyclic structures. acs.orgnih.gov

Table 4: List of Mentioned Compounds

Compound Name
This compound
(S)-Cyclopropylglycine
Fmoc-L-Cyclopropylglycine
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-cyclopropylglycine
δ-(L-α-aminoadipoyl)-L-cysteinyl-β-methyl-D-cyclopropylglycine
α-cyclopropyl-β-homoproline
Valine
Threonine
Glycine (B1666218)
Isoleucine

Biological and Pharmacological Activities of L Cyclopropylglycine and Its Derivatives

Modulation of Glutamatergic Systems

L-Cyclopropylglycine and its derivatives represent a significant class of compounds that interact with the glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system. Their pharmacological actions are predominantly mediated through interactions with metabotropic glutamate (B1630785) receptors (mGluRs), which play a crucial role in modulating synaptic transmission and neuronal excitability.

Metabotropic glutamate receptors are G-protein-coupled receptors that fine-tune synaptic activity. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. This compound derivatives have been instrumental as pharmacological tools to elucidate the function of these receptors, exhibiting a range of activities from agonism to antagonism at various subtypes.

The this compound derivative, (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I), is a well-established and potent agonist for Group II mGluRs (mGluR2 and mGluR3). These receptors are negatively coupled to adenylyl cyclase, and their activation typically leads to a reduction in neuronal excitability. The agonist activity of L-CCG-I at these receptors has been demonstrated by its ability to inhibit forskolin-stimulated cyclic AMP accumulation, with an EC50 value of 0.3 µM.

While primarily known as a Group II agonist, research has revealed that L-CCG-I also exerts effects through the activation of Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8). In the hippocampal CA3 region, L-CCG-I has been shown to depress associational-commissural synaptic transmission by activating Group III mGluRs. This effect is dose-dependent and can be significantly reduced by a selective Group III antagonist, demonstrating the compound's activity at this receptor group. dntb.gov.ua

Table 1: Agonist Activity of L-CCG-I

Compound Receptor Group Pharmacological Effect Potency (EC50) Reference
L-CCG-I Group II Inhibition of forskolin-stimulated cAMP 0.3 µM frontiersin.org

In addition to agonist activity, certain derivatives of this compound function as antagonists at specific mGluR subtypes. For instance, (2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine (PCCG-IV) is a potent and selective competitive antagonist of the mGluR2 subtype, a member of Group II. Another derivative, (RS)-alpha-cyclopropyl-4-phosphonophenylglycine (CPPG), acts as a selective antagonist for Group III mGluRs, with a high affinity for the mGluR4 subtype. nih.gov These compounds are valuable for distinguishing the physiological roles of different mGluR subtypes.

Table 2: Antagonist Activity of this compound Derivatives

Compound Receptor Target Pharmacological Activity Reference
PCCG-IV mGluR2 (Group II) Potent and selective antagonist nih.gov

The structure-activity relationship (SAR) of cyclopropylglycine derivatives is critical in determining their specific effects on mGluR subtypes. Subtle chemical modifications can dramatically alter a compound's pharmacological profile, converting an agonist into an antagonist. A key example is the alpha-methylation of L-CCG-I. While L-CCG-I itself is a potent agonist at mGluR2, the addition of a methyl group to the alpha-carbon changes its activity, transforming it into an mGluR2-selective antagonist. nih.gov This highlights how minor structural changes to the cyclopropylglycine scaffold can profoundly impact its interaction with the receptor binding site, dictating whether it activates or blocks the receptor. nih.gov

Metabotropic glutamate receptors are subject to developmental regulation, with their expression patterns and functional roles changing throughout the maturation of the central nervous system. Global expression levels of mGluRs are often highest during neonatal and juvenile periods. dntb.gov.ua For example, studies on the development of the chick cochlear nucleus have shown that the expression of mGluR1 and mGluR5 peaks at embryonic day 13 and subsequently decreases with age. frontiersin.org This developmental regulation implies that the glutamatergic system's modulation by compounds like this compound and its derivatives could vary depending on the developmental stage of the organism. The changing landscape of mGluR subtype expression during development provides a dynamic substrate for the action of these compounds. dntb.gov.ua

This compound derivatives, through their modulation of mGluRs, have a significant impact on synaptic transmission and plasticity, the cellular mechanisms underlying learning and memory. The Group II mGluR agonist L-CCG-I has been shown to depress synaptic transmission at various synapses, including the hippocampal mossy fiber-CA3 and nucleus accumbens synapses. nih.gov The application of L-CCG-I is sufficient to induce long-term depression (LTD), a long-lasting reduction in synaptic strength. nih.gov

Furthermore, the activation of Group III mGluRs, which can also be achieved by L-CCG-I, plays a role in gating other forms of synaptic plasticity. dntb.gov.uaresearchgate.net Pharmacological inhibition of Group III mGluRs can permit the induction of N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP), a persistent strengthening of synapses, in pathways where it is normally difficult to induce. researchgate.net This indicates that by acting on both Group II and Group III mGluRs, this compound derivatives can bidirectionally influence the mechanisms of synaptic plasticity, either by directly inducing LTD or by modulating the threshold for LTP induction.

Effects on Ionotropic Glutamate Receptors

The endogenous neuropeptide Cyclo-L-prolylglycine (CPG), a derivative of this compound, has been identified as a positive modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. researchgate.netnih.govscienceopen.com This modulatory role is central to its various neurological effects. researchgate.net

Electrophysiological studies have demonstrated the capacity of Cyclo-L-prolylglycine to potentiate AMPA receptor function. In experiments using isolated cerebellar Purkinje cells from rats, CPG at a physiological concentration of 10⁻⁶ M was shown to significantly enhance transmembrane currents mediated by AMPA receptors. researchgate.netnih.gov This finding establishes CPG as an endogenous positive modulator of these receptors. researchgate.netnih.gov The potentiation of AMPA receptor currents is a key mechanism thought to underlie the neuroprotective, nootropic, and other neuropsychotropic effects of CPG. researchgate.net It is hypothesized that the activation of AMPA receptors by CPG leads to the accumulation of neurotrophins like Brain-Derived Neurotrophic Factor (BDNF), which in turn mediate these broader physiological effects. researchgate.netnih.gov

The function, trafficking, and synaptic localization of AMPA receptors are intricately regulated by a host of auxiliary subunits and interacting proteins. scienceopen.com These regulatory proteins, which include Transmembrane AMPA Receptor Regulatory Proteins (TARPs), Cornichon homologs (CNIHs), and Germ cell-specific gene 1-like (GSG1L) protein, can modulate the receptor's gating, pharmacology, and abundance at the synapse. scienceopen.com While Cyclo-L-prolylglycine is known to be a positive modulator of AMPA receptor currents, the specific molecular interactions between CPG and these distinct regulatory protein families have not yet been fully elucidated. The anxiolytic effects of CPG have been shown to be mediated through AMPA receptors, suggesting a functional interaction with the receptor complex, which includes these regulatory subunits. nih.gov Further research is required to detail the precise nature of CPG's interaction with specific auxiliary subunits and how this may influence the receptor's properties.

Neuromodulatory and Neuropsychological Effects (Focus on Mechanisms in Models)

Research in animal models has provided evidence for the antidepressant-like properties of Cyclo-L-prolylglycine. In studies involving antidepressant-sensitive catalepsy (ASC) mice, a strain characterized by depressive-like behavior, chronic administration of CPG demonstrated a significant antidepressant-like effect. nih.gov This effect was observed as a notable decrease in the immobility time during the tail suspension test (TST), a standard behavioral assay for assessing antidepressant efficacy. nih.govresearchgate.net Importantly, these behavioral effects were achieved without inducing negative impacts on locomotor activity, anxiety levels, or cognitive function in the animal models. nih.govresearchgate.net

The mechanism underlying the antidepressant-like effects of Cyclo-L-prolylglycine is closely linked to its influence on Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in neuroplasticity, neuronal survival, and mood regulation. nih.govmdpi.com Studies have shown that chronic treatment with CPG increases the messenger RNA (mRNA) level of Bdnf in the frontal cortex of mice. nih.gov This upregulation of BDNF gene expression is considered a key part of the compound's therapeutic action. nih.gov The prevailing hypothesis suggests that CPG's positive modulation of AMPA receptors stimulates the production and release of BDNF. researchgate.netnih.gov This is supported by findings that the anxiolytic effect of CPG is prevented by inhibitors of TrkB, the primary receptor for BDNF, confirming the crucial role of the BDNF signaling pathway in mediating the peptide's pharmacological activities. nih.gov

Beyond its effects on the AMPA-BDNF pathway, Cyclo-L-prolylglycine also modulates other key neuroreceptor systems implicated in depression and mood regulation, including GABAergic, glutamatergic (NMDA), and serotonergic (5HT2A) receptors. A study involving a two-week administration of CPG in BALB/c mice revealed significant, region-specific changes in the density of these receptors. researchgate.net

Specifically, CPG treatment led to an increased density of GABA-A receptors in the frontal cortex, which may contribute to its anxiolytic and mood-stabilizing effects. researchgate.netnih.gov Conversely, the same treatment regimen resulted in a decreased density of NMDA receptors in the hippocampus and 5-HT2A receptors in the striatum. researchgate.net These neuroadaptive changes indicate a functional involvement of the GABAergic, glutamatergic, and serotonergic systems in the antidepressant-like profile of Cyclo-L-prolylglycine. researchgate.net

NeuroreceptorBrain RegionObserved Effect on Receptor DensityReference
GABA-AFrontal CortexIncrease researchgate.net
NMDAHippocampusDecrease researchgate.net
5-HT2AStriatumDecrease researchgate.net

Anxiolytic Effects and Endogenous Regulation of Fear Reaction

This compound has demonstrated notable anxiolytic (anxiety-reducing) properties, with research suggesting its involvement in the endogenous regulation of fear responses. Studies utilizing animal models have shown that the compound can selectively modulate behaviors associated with anxiety, particularly in subjects with a predisposition to fear reactions.

Experiments conducted on different mouse strains with opposing reactions to emotional stress have highlighted the selective nature of this compound's anxiolytic effects. In an open-field test, administration of this compound to BALB/c mice, a strain known for its pronounced fear reaction, resulted in a dose-dependent increase in motor activity, an indicator of reduced anxiety. Conversely, the compound had no significant effect on the behavior of C57Bl/6 mice, a strain characterized by more active and less fearful behavior. nih.gov This selectivity suggests that this compound may act to normalize fear responses rather than inducing a general anxiolytic effect.

Further supporting its role in endogenous fear regulation, the levels of endogenous cycloprolylglycine in the brains of these mouse strains were found to correlate with their emotional stress reaction types. The brains of the more active C57Bl/6 mice contained 1.5 times more endogenous cycloprolylglycine than those of the fearful BALB/c mice. nih.gov This finding intimates that higher baseline levels of this or related compounds may contribute to a less anxious phenotype. The anxiolytic effect of cycloprolylglycine is thought to be mediated by its action as a positive modulator of AMPA receptors and its association with brain-derived neurotrophic factor (BDNF).

Table 1: Effect of this compound on Motor Activity in BALB/c Mice
ParameterObservationReference
Mouse StrainBALB/c (manifest fear reaction) nih.gov
Behavioral TestOpen Field Test nih.gov
Effect on Motor ActivityDose-dependent increase (1.8 to 2.1-fold) nih.gov
InterpretationAnxiolytic-like effect nih.gov

Exploration in Animal Models of Anxiety and Psychosis

The anxiolytic potential of this compound and its derivatives has been further explored in various animal models of anxiety. One of the standard assessments for anxiolytic drug action is the elevated plus-maze (EPM) test. In this paradigm, this compound demonstrated a clear, dose-dependent anxiolytic effect. Intraperitoneal administration of this compound to rats led to a significant, nine-fold increase in the time spent in the open arms of the maze compared to control animals. This behavioral change is a well-established indicator of reduced anxiety, as anxious animals typically avoid the open, exposed arms. Notably, this effect was achieved without altering the total motor activity of the animals, suggesting a specific anxiolytic action rather than a general stimulant effect.

The anxiolytic activity of this compound was also found to be stereoselective. The D-enantiomer of the compound was inactive at the same doses that produced a significant anxiolytic response with the L-form. This stereoselectivity points towards a specific biological target and mechanism of action.

Despite the research into its anxiolytic properties, there is a notable lack of studies investigating the effects of this compound in animal models of psychosis. While various animal models exist to study the positive, negative, and cognitive symptoms of disorders like schizophrenia, a thorough search of the scientific literature did not yield any studies specifically examining the application or efficacy of this compound in these models. Therefore, its potential role in modulating psychotic-like behaviors remains an uninvestigated area.

Table 2: Anxiolytic Activity of this compound in the Elevated Plus-Maze Test
ParameterObservationReference
Animal ModelRats
Behavioral TestElevated Plus-Maze (EPM)
Effect on Time in Open Arms9-fold increase compared to control
Effect on Total Motor ActivityNo significant change
StereoselectivityL-enantiomer active, D-enantiomer inactive

Enzymatic Interactions and Metabolic Pathways

Interaction with Flavoenzymes: Monomeric Sarcosine (B1681465) Oxidase (MSOX)

This compound and its derivatives are known to interact with certain flavoenzymes, a class of enzymes that utilize a flavin cofactor (FAD or FMN). A key example of this interaction is with Monomeric Sarcosine Oxidase (MSOX), a bacterial enzyme that catalyzes the oxidative demethylation of sarcosine.

This compound as a Mechanism-Based Inactivator of MSOX

N-(cyclopropyl)glycine (CPG) has been identified as a mechanism-based inactivator of MSOX. This type of inhibition occurs when the enzyme converts the inhibitor into a reactive species, which then covalently binds to the enzyme, leading to its inactivation.

The process begins with CPG forming a charge-transfer complex with the MSOX enzyme. Under aerobic conditions, this complex reacts to produce a covalently modified, reduced flavin. This altered flavin exhibits a characteristic maximum absorbance at 422 nm. The formation of this covalent adduct is accompanied by a loss of MSOX enzymatic activity.

The inactivation is not permanent under all conditions. The CPG-modified flavin can be slowly converted to 1,5-dihydro-FAD, which then reacts rapidly with oxygen to regenerate the unmodified, oxidized enzyme. This results in a steady-state concentration of the CPG-modified MSOX under aerobic conditions, and the enzyme can revert to its active form upon removal of excess CPG. However, under anaerobic conditions, where oxygen is absent to regenerate the oxidized enzyme, the formation of 1,5-dihydro-FAD goes to completion, but no loss of activity is observed.

Mechanistic Investigations of N-Cyclopropylglycine Oxidation by MSOX

The precise mechanism by which MSOX oxidizes N-cyclopropylglycine has been a subject of scientific investigation, with two primary mechanisms being proposed and debated.

The two competing hypotheses for the oxidation of N-cyclopropylglycine by MSOX are a polar mechanism and a single electron transfer (SET) mechanism.

The Single Electron Transfer (SET) mechanism was initially suggested as a plausible pathway. This mechanism posits that the reaction is initiated by the transfer of a single electron from the substrate's amino group to the flavin cofactor. This would generate a radical species, and the subsequent reactions would lead to the opening of the cyclopropyl (B3062369) ring and the formation of a covalent adduct with the flavin.

However, more recent and detailed computational studies, using hybrid quantum mechanical/molecular mechanical (QM/MM) simulations, have provided strong evidence in favor of a polar mechanism . These studies indicate that the polar mechanism is energetically more favorable. The key steps in this proposed mechanism are:

Nucleophilic Attack: The reaction is initiated by a nucleophilic attack from the C3 atom of the cyclopropyl group of CPG onto the C4a atom of the flavin ring.

Simultaneous Ring Opening and Adduct Formation: This nucleophilic attack occurs concurrently with the opening of the strained cyclopropyl ring and the formation of a covalent bond between the substrate and the flavin cofactor.

Absence of Radical Species: Importantly, these simulations did not observe the formation of the radical species that would be expected in a SET mechanism.

Formation of an Imine State: The inactivated species that accumulates during the oxidation of CPG is proposed to be an imine state, rather than an enamine state, based on computed UV/Vis spectra.

The conformation of CPG within the active site of MSOX is believed to be a critical factor in the reactions that follow the initial adduct formation.

Role of Cyclopropyl Ring Cleavage in Adduct Formation

The cyclopropyl group is characterized by significant ring strain, which makes it susceptible to cleavage under certain chemical conditions. This reactivity is central to its role in the formation of adducts, particularly in processes involving radical intermediates. The cleavage of the cyclopropyl ring can be initiated when a radical center is generated adjacent to the ring. This event is thermodynamically favorable as it relieves the inherent strain of the three-membered ring. nih.gov

The process typically involves the formation of a transient cyclopropylcarbinyl radical, which can rapidly rearrange through ring-opening to a more stable, linear radical. This highly reactive intermediate is then capable of forming a covalent bond, or adduct, with nearby molecules. Kinetic analyses of reactions involving vinyl cyclopropanes have indicated that this ring-opening step can be the rate- and enantio-determining event in a reaction sequence. nih.gov The irreversibility of this step is driven by the relief of ring strain and the formation of a stabilized radical species, which subsequently participates in adduct formation. nih.gov

Role in Penicillin and Cephalosporin (B10832234) Biosynthesis

The biosynthesis of penicillin and cephalosporin antibiotics involves the enzyme Isopenicillin N Synthase (IPNS), which catalyzes the conversion of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) into the bicyclic structure of isopenicillin N. acs.orgresearchgate.net this compound and its derivatives have been instrumental as mechanistic probes to elucidate the complex reaction catalyzed by IPNS. acs.org

Researchers have synthesized tripeptide analogues of ACV where the D-valine residue is replaced with a cyclopropyl-containing amino acid to study their interaction with IPNS. acs.orgacs.org Two such analogues are δ-(L-α-aminoadipoyl)-L-cysteinyl-D-cyclopropylglycine (ACcpG) and δ-(L-α-aminoadipoyl)-L-cysteinyl-β-methyl-D-cyclopropylglycine (AC-Me-cpG). acs.org

X-ray crystallography studies have successfully determined the structures of these substrate analogues in complex with IPNS. acs.orgacs.org The studies revealed that, similar to the natural substrate ACV, these analogues bind within the enzyme's active site in an extended conformation. acs.org A key interaction involves the cysteinyl sulfhydryl group of the analogue, which binds directly to the catalytic iron center. acs.org However, subtle but significant differences were observed in the binding orientation and water occupancy within the active site when compared to the IPNS-ACV complex. acs.orgacs.org For instance, the geometric constraints imposed by the cyclopropyl ring in ACcpG allow a water molecule to bind to the iron center, a feature that influences the enzyme's reactivity. acs.org

Cyclopropyl-containing substrate analogues were specifically designed to probe the nature of the IPNS reaction mechanism, particularly to investigate the potential involvement of radical intermediates. acs.org It was hypothesized that if the reaction proceeds through a radical mechanism involving abstraction of the D-valinyl β-hydrogen, the presence of an adjacent cyclopropyl ring would lead to rapid ring-opening, creating an observable unsaturated product. acs.org

Incubation experiments with the ACcpG analogue, which was designed to inhibit the β-hydrogen abstraction step, showed that it was not turned over by IPNS, and no β-lactam products were isolated. acs.org This finding supports the theory that proper orientation and abstraction of a β-hydrogen are critical for the closure of the second (thiazolidine) ring. acs.org

Crystallographic analysis of the IPNS-Fe(II)-(AC-Me-cpG) complex provided further mechanistic details. The data revealed a substrate orientation that was not fully compatible with previously proposed mechanisms for its turnover. acs.org These structural insights, particularly the differences in substrate positioning relative to the native ACV, led to a revised mechanism for how IPNS processes these analogues and highlighted the profound effect that subtle changes in substrate geometry can have on the reaction outcome. acs.orgresearchgate.net

Table 1: Interaction of Cyclopropyl-Containing Substrate Analogues with Isopenicillin N Synthase (IPNS)

Substrate AnalogueKey Interaction with IPNSOutcome/Mechanistic Insight
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-cyclopropylglycine (ACcpG)Binds in the active site with the cysteinyl thiol tethered to the iron center. Geometric constraints allow a water molecule to bind the iron. acs.orgNot turned over by IPNS; no β-lactam product formed. acs.org Suggests inhibition of the β-hydrogen abstraction step required for thiazolidine (B150603) ring formation. acs.org
δ-(L-α-aminoadipoyl)-L-cysteinyl-β-methyl-D-cyclopropylglycine (AC-Me-cpG)Binds in the active site, tethered to the iron center. acs.org Crystal structure revealed key differences in substrate orientation compared to native ACV. acs.orgacs.orgUsed to probe the radical nature of the turnover cycle. acs.org The structural data led to a revised mechanism for the turnover of such compounds by IPNS. acs.org

Amino Acid Metabolism and Peptide Biosynthesis

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for protein synthesis. nih.govreactome.org Its role is not in primary metabolic pathways but rather as a specialized component of natural products.

Standard amino acid metabolism involves the synthesis of nonessential amino acids from intermediates of glycolysis and the TCA cycle, and the degradation of amino acids to yield intermediates for energy production or gluconeogenesis. nih.gov this compound is not a known intermediate in these central pathways. Investigations into its metabolism focus on its unique biosynthetic origins. Recent discoveries have shown that cyclopropylglycine can be synthesized in certain bacteria through the post-translational modification of a proteinogenic amino acid. nih.govnih.gov Specifically, the biosynthesis of cyclopropylglycine residues in certain peptides originates from valine. nih.govnih.gov This process represents a specialized biosynthetic pathway rather than a role in general amino acid catabolism or synthesis.

Bioinformatic analysis of bacterial genomes has led to the identification of a novel class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that contain multiple cyclopropylglycine residues. nih.govnih.gov A specific biosynthetic gene cluster, designated tvg, was identified in the bacterium Halomonas anticariensis. nih.govnih.gov

This cluster encodes a precursor peptide, TvgA, which is characterized by a highly conserved, repeating "TVGG" (Threonine-Valine-Glycine-Glycine) motif. nih.govnih.gov A key enzyme in this cluster, TvgB, is a radical S-adenosylmethionine (rSAM) enzyme. nih.govnih.gov TvgB catalyzes an unprecedented chemical transformation: the formation of a cyclopropyl ring on the valine residue. nih.gov The reaction creates a new carbon-carbon bond between the two γ-carbons of the valine side chain, converting it into a cyclopropylglycine (Cpg) residue within the peptide. nih.govnih.gov This modification is repeated multiple times on the TvgA precursor peptide, leading to a poly-cyclopropylglycine-containing natural product. nih.gov This discovery has expanded the known functional capabilities of rSAM enzymes in natural product biosynthesis. nih.govnih.gov

Table 2: Components of the tvg Biosynthetic Gene Cluster for Poly-Cyclopropylglycine Peptide Synthesis

ComponentTypeFunction
TvgAPrecursor PeptideContains repeating TVGG motifs that serve as the substrate for modification. nih.govnih.gov
TvgBEnzymeA radical SAM (rSAM) enzyme that catalyzes the formation of cyclopropylglycine from valine residues on the TvgA peptide. nih.govnih.gov
Biosynthesis via Radical S-Adenosylmethionine (rSAM) Enzymes

The formation of this compound in nature is a sophisticated biochemical process catalyzed by a unique class of enzymes known as radical S-adenosylmethionine (rSAM) enzymes. These enzymes are pivotal in the biosynthesis of numerous complex natural products, particularly in a diverse family called Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). nih.govnih.gov The biosynthesis of cyclopropylglycine residues within these peptides represents a novel carbon-carbon bond formation that expands the known catalytic capabilities of the rSAM superfamily. nih.gov

The mechanism is initiated when the rSAM enzyme utilizes a [4Fe-4S] cluster to reductively cleave S-adenosyl-L-methionine (SAM), generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). semanticscholar.org This radical is a powerful oxidizing agent that initiates the reaction by abstracting a hydrogen atom from an unactivated carbon center on a precursor amino acid within the peptide chain. semanticscholar.org

In the case of cyclopropylglycine formation, research has identified specific rSAM enzymes, such as TvgB from Halomonas anticariensis, that act on valine residues. nih.govnih.gov The TvgB enzyme is part of the tvg gene cluster, and it modifies a precursor peptide, TvgA, which contains a repeating Threonine-Valine-Glycine-Glycine (TVGG) motif. nih.gov The 5'-deoxyadenosyl radical generated by TvgB abstracts a hydrogen atom from one of the two chemically equivalent γ-methyl groups of a valine residue. This creates a carbon-centered radical, which then attacks the other methyl group, forming a new carbon-carbon bond and closing the three-membered cyclopropyl ring. nih.gov This transformation is a key post-translational modification that establishes the core structure of the final natural product. nih.gov

Biochemical assays and mass spectrometry have been instrumental in elucidating this pathway. In vitro reconstitution experiments, where the purified TvgB enzyme, the precursor TvgA peptide, SAM, and other necessary cofactors are combined, have demonstrated the repeated and specific formation of cyclopropylglycine from valine residues. nih.gov

ComponentRole in Biosynthesis AssayReference
TvgB Enzyme The radical SAM enzyme that catalyzes the cyclopropanation reaction. nih.gov
TvgA Peptide The precursor peptide containing the valine residues to be modified. nih.gov
S-Adenosylmethionine (SAM) Co-substrate that is reductively cleaved to form the initiating 5'-deoxyadenosyl radical. nih.govsemanticscholar.org
[4Fe-4S] Cluster Iron-sulfur cluster within the enzyme essential for the reductive cleavage of SAM. nih.gov
Sodium Dithionite A reducing agent used in vitro to ensure the [4Fe-4S] cluster is in the correct redox state for catalysis. nih.gov

This novel RiPP modification highlights the remarkable functional potential of rSAM enzymes and provides a validated bioinformatic approach for discovering new natural products with unique topologies. nih.govnih.gov

Other Biological Applications and Potential Therapeutic Relevance

Use in Biochemical Assays for Enzyme Activity and Interactions

This compound serves as a valuable tool in various biochemical assays designed to investigate enzyme activity and molecular interactions. chemimpex.com Its unique structure, featuring a conformationally constrained cyclopropyl ring, makes it a useful probe for exploring the active sites of enzymes, particularly those involved in amino acid metabolism. chemimpex.com By incorporating this compound into peptide substrates or as a standalone inhibitor, researchers can study enzyme kinetics, specificity, and mechanism of action. chemimpex.com These assays are critical in the early stages of drug discovery and for the fundamental characterization of enzymatic pathways. chemimpex.com

Exploration in Plant Biology for Growth and Development Studies

The applications of this compound extend into the field of plant biology, where it is studied for its potential effects on plant growth and development. chemimpex.com Research in this area explores how exogenous application of non-proteinogenic amino acids can influence key physiological processes. Studies involving compounds with structural similarities suggest that such molecules can affect hormone metabolism, nutrient uptake, and stress responses in plants. The investigation of this compound could lead to agricultural innovations, potentially in the development of novel plant growth regulators. chemimpex.com

Development of Serine Protease Inhibitors using this compound as a Building Block

The rigid cyclopropyl moiety of this compound makes it an attractive building block for the synthesis of peptidomimetics and other complex molecules with enhanced biological activity. chemimpex.com This is particularly relevant in the design of enzyme inhibitors, including those targeting serine proteases. Serine proteases are a major class of enzymes involved in a wide range of physiological and pathological processes, making them important drug targets. ekb.egfrontiersin.org Incorporating conformationally restricted amino acids like this compound into a peptide sequence can increase its stability against proteolytic degradation and lock it into a bioactive conformation, enhancing its binding affinity and selectivity for a target protease. nih.gov While the development of peptide-based inhibitors is an active area of research, the specific use of this compound in clinically advanced serine protease inhibitors is an area of ongoing exploration.

Insights into Neurodegenerative Diseases through Receptor Modulation

In the field of neuroscience, this compound is utilized as a research tool for its activity as a selective antagonist for certain glutamate receptors. chemimpex.com Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are deeply implicated in synaptic plasticity, learning, and memory. nih.gov However, overstimulation of these receptors leads to excitotoxicity, a process linked to neuronal cell death in a variety of acute and chronic neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov By acting as an antagonist, this compound can block the receptor and prevent excitotoxic damage in experimental models, providing researchers with a chemical probe to study the role of specific glutamate receptor subtypes in disease progression and to explore potential therapeutic interventions. chemimpex.com

Understanding Metabolic Disorders through Amino Acid Metabolism Research

Researchers utilize this compound to investigate metabolic pathways, with a particular focus on amino acid metabolism. chemimpex.com Disorders in amino acid metabolism can lead to a range of diseases. nih.govnih.gov Because this compound is an unnatural amino acid, it can be used to probe the specificity of amino acid transporters and metabolic enzymes. chemimpex.com Studies using such analogs can help elucidate how cells recognize and process amino acids, and how these pathways are dysregulated in metabolic disorders. chemimpex.com This line of research can provide valuable insights into disease mechanisms and identify new potential targets for therapeutic development. chemimpex.com

Advanced Research Methodologies and Analytical Techniques for L Cyclopropylglycine Studies

Spectroscopic and Chromatographic Characterization

A suite of spectroscopic and chromatographic techniques is employed to characterize L-Cyclopropylglycine, ensuring its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are fundamental tools for assessing the purity of this compound and profiling any potential impurities. phenomenex.comresearchgate.net UPLC, utilizing smaller stationary phase particles and higher pressures, offers significant improvements in speed, resolution, and sensitivity compared to traditional HPLC. phenomenex.com This enhanced resolution is particularly valuable for separating this compound from structurally similar impurities. phenomenex.com

The primary application of these techniques in the context of this compound is to ensure the absence of contaminants that could interfere with experimental results or downstream applications. sepscience.com Purity assessment is often conducted using a photodiode array (PDA) detector, which can identify co-eluting peaks by analyzing spectral variations across a single peak. sepscience.com For more definitive purity analysis and impurity identification, coupling HPLC or UPLC with mass spectrometry (LC-MS) is a powerful approach. sepscience.comnih.gov

Chiral HPLC is specifically employed for the enantiomeric separation of amino acids like this compound. csfarmacie.czchromatographytoday.com This is critical as the biological activity of chiral molecules is often enantiomer-specific. Chiral Stationary Phases (CSPs), such as those based on macrocyclic glycopeptides like teicoplanin, are effective for the direct analysis of underivatized amino acids. sigmaaldrich.com These phases operate under conditions compatible with LC-MS, allowing for the simultaneous separation and sensitive detection of enantiomers. chromatographytoday.comsigmaaldrich.com

Table 1: Comparison of HPLC and UPLC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm researchgate.net
Pressure LowerHigher (up to 15,000 psi) phenomenex.com
Resolution GoodSuperior phenomenex.com
Analysis Time LongerFaster researchgate.net
Sensitivity StandardEnhanced phenomenex.com
Primary Use Routine analysis, quality controlHigh-throughput screening, complex mixture analysis, impurity profiling phenomenex.comresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and quantitative analysis of this compound. rfi.ac.ukmdpi.com It provides highly accurate mass-related data, which is fundamental for confirming the molecular weight of the compound. rfi.ac.uk High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with a high degree of confidence. mdpi.com

Tandem mass spectrometry (MS/MS) is employed for detailed structural characterization. mdpi.com In this technique, the molecular ion of this compound is isolated and fragmented, and the resulting fragment ions provide a "fingerprint" that is characteristic of its structure. mdpi.com This fragmentation pattern is crucial for confirming the connectivity of the atoms within the molecule. rfi.ac.uk

For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. longdom.orgnih.gov This hyphenated technique combines the separation power of LC with the sensitivity and specificity of MS, allowing for the detection and quantification of this compound even at very low concentrations in complex matrices. longdom.orgnih.gov Selected Reaction Monitoring (SRM) is a targeted LC-MS/MS approach that offers high specificity and sensitivity for quantitative studies. nih.gov

Table 2: Mass Spectrometry Techniques for this compound Analysis

TechniquePrimary ApplicationInformation Obtained
High-Resolution Mass Spectrometry (HRMS) Molecular Formula DeterminationAccurate mass measurement to confirm elemental composition. mdpi.com
Tandem Mass Spectrometry (MS/MS) Structural ElucidationFragmentation patterns to confirm molecular structure. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative Analysis & Purity ProfilingSeparation and quantification of the compound in a mixture. longdom.orgmdpi.com
LC-MS/MS (SRM) Targeted Quantitative AnalysisHighly sensitive and specific quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of this compound in solution. uzh.chmst.edu Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. youtube.com The chemical shifts, integration of signals, and spin-spin coupling patterns are all used to piece together the molecular structure. youtube.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound will produce a distinct signal, confirming the carbon framework. bhu.ac.in While standard ¹³C NMR spectra are typically proton-decoupled, resulting in singlets for each carbon, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between atoms. For instance, HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments. researchgate.net

Table 3: Key NMR Parameters for this compound Structural Analysis

NMR ExperimentInformation Provided
¹H NMR Number and chemical environment of protons, proton-proton connectivity. youtube.com
¹³C NMR Number and chemical environment of carbon atoms, confirming the carbon backbone. bhu.ac.in
COSY Correlation of coupled protons, establishing neighboring proton relationships. nih.gov
HSQC Correlation of directly bonded ¹H and ¹³C atoms, for definitive signal assignment. researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a crucial tool for investigating the secondary structure and conformational properties of chiral molecules like this compound, particularly when it is part of a larger peptide or protein. mdpi.com This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

Changes in the CD spectrum can indicate conformational alterations due to changes in environmental conditions such as temperature, pH, or solvent polarity. subr.edu This makes CD an excellent technique for studying the conformational stability of peptides containing this compound. subr.edu

Capillary Electrophoresis (CE) for Charge Component Separation and Enantiomer Resolution

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged molecules and for resolving enantiomers. chromatographytoday.com The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. chromatographytoday.com

For the enantiomeric resolution of this compound, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.comnih.gov This selector forms transient, diastereomeric complexes with the L- and D-enantiomers, leading to different electrophoretic mobilities and thus, their separation. chromatographytoday.com Various chiral selectors can be used, including cyclodextrins and their derivatives. ceu.es

CE offers several advantages for chiral separations, including high separation efficiency, short analysis times, and the requirement for only small sample volumes. chromatographytoday.comceu.es The conditions, such as the concentration of the chiral selector, pH of the BGE, temperature, and applied voltage, are optimized to achieve baseline separation of the enantiomers. nih.govceu.es

Structural Biology Techniques

To understand how this compound interacts with biological macromolecules at an atomic level, structural biology techniques are employed. These methods provide high-resolution three-dimensional structures of proteins or enzymes in complex with this compound or peptides containing this amino acid.

The primary techniques in structural biology are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM). researchcorridor.org

X-ray Crystallography: This technique is a cornerstone of structural biology and is used to determine the high-resolution three-dimensional structure of molecules that can be crystallized. numberanalytics.comnih.gov For this compound studies, this would involve co-crystallizing a target protein with the amino acid or a peptide containing it. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be built. nih.gov This provides precise details about the binding pocket and the specific interactions between this compound and the protein. researchcorridor.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed in section 4.1.3, NMR is also a powerful tool for determining the structure and dynamics of macromolecules in solution. uzh.chresearchcorridor.org For larger molecules like proteins, multi-dimensional NMR experiments are used to determine the structure and to map the binding site of ligands like this compound.

Cryo-Electron Microscopy (Cryo-EM): This technique has emerged as a revolutionary method for determining the structure of large protein complexes. nih.gov While perhaps less commonly used for a small molecule like this compound itself, it would be highly relevant for studying large enzyme complexes that utilize or are inhibited by peptides containing this residue. Cryo-EM allows for the visualization of these complexes at near-atomic resolution. researchcorridor.orgnih.gov

The integration of these structural biology techniques with computational modeling further enhances the understanding of the molecular interactions of this compound in a biological context. researchcorridor.org

X-ray Crystallography of this compound-Enzyme Complexes

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of molecules, including the intricate complexes formed between this compound and its target enzymes. biologiachile.cl This method allows researchers to visualize the precise atomic interactions at the active site, offering invaluable insights into the mechanisms of binding and catalysis. biologiachile.cl The process typically involves crystallizing the enzyme in the presence of this compound or a suitable analog. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density distribution, ultimately revealing the molecular structure. biologiachile.cl

A notable example is the study of isopenicillin N synthase (IPNS), a non-heme iron oxidase involved in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. pdbj.org Researchers have determined the X-ray crystal structures of IPNS in complex with cyclopropyl-containing tripeptide analogues of its natural substrate. pdbj.org These studies have revealed key differences in substrate orientation and the presence of water molecules within the active site compared to the complex with the native substrate. pdbj.org Such structural data has been instrumental in refining the proposed catalytic mechanism of IPNS. pdbj.org

Another significant application of X-ray crystallography has been in the investigation of monomeric sarcosine (B1681465) oxidase (MSOX), a flavoenzyme. The reaction of N-(cyclopropyl)glycine (CPG) with MSOX leads to the formation of a modified, reduced flavin. researchgate.net The crystal structure of this modified enzyme, solved at high resolution, has unequivocally shown that the modification occurs at the FAD cofactor. researchgate.net

The insights gained from X-ray crystallography are fundamental to understanding how this compound and related compounds interact with their enzymatic targets, providing a static yet highly detailed picture of the molecular recognition and transformation processes.

Protein Data Bank (PDB) Depositions and Analysis

The Protein Data Bank (PDB) is the single global archive for information about the 3D structures of large biological molecules, including proteins and nucleic acids. phenix-online.orgrcsb.org For researchers studying this compound, the PDB is an invaluable resource. When a new crystal structure of an this compound-enzyme complex is determined, the coordinates and experimental data are deposited into the PDB, making them freely available to the international scientific community. phenix-online.orgwwpdb.org

The deposition process is highly standardized to ensure the quality and consistency of the data. phenix-online.orgwwpdb.org Once deposited, each entry is assigned a unique PDB ID. For instance, the structure of isopenicillin N synthase from Aspergillus nidulans in complex with an AC-methythis compound Fe complex is available under the PDB ID 2IVI . pdbj.org Another entry, 2IVJ , represents the same enzyme in complex with a cyclopropylglycine Fe complex. proteopedia.org The structure of Escherichia coli CsdB, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, complexed with L-propargylglycine, a related compound, can be found under the PDB ID 1I29 . pdbj.org

Researchers can access these PDB entries to visualize the 3D structures, analyze the interactions between this compound and the enzyme's active site residues, and compare different structures to understand conformational changes. This analysis can be performed using a variety of molecular graphics programs and bioinformatics tools. The availability of these structures in the PDB facilitates further research, such as computational modeling and drug design efforts. rcsb.org

Table 1: Examples of PDB Depositions for Enzymes in Complex with this compound or Related Analogs

PDB ID Enzyme Name Ligand Organism Resolution (Å) Experimental Method
2IVI Isopenicillin N Synthase AC-methythis compound Fe Complex Aspergillus nidulans 2.10 X-RAY DIFFRACTION
2IVJ Isopenicillin N Synthase Cyclopropylglycine Fe Complex Aspergillus nidulans 1.46 X-RAY DIFFRACTION
1I29 CsdB L-propargylglycine Escherichia coli 2.80 X-RAY DIFFRACTION

Computational Chemistry and Bioinformatics

Computational approaches are increasingly vital in modern biochemical research, providing a bridge between static structural data and the dynamic processes that govern molecular interactions.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are a powerful computational tool for studying chemical reactions within the complex environment of an enzyme's active site. mpg.denih.gov In this approach, the region where the chemical transformation occurs (e.g., this compound and the key active site residues) is treated with high-level quantum mechanics (QM), which can accurately describe the breaking and forming of chemical bonds. mpg.de The rest of the protein and the surrounding solvent are modeled using the more computationally efficient molecular mechanics (MM) force field. mpg.de

A significant application of this method has been in elucidating the reaction mechanism of N-cyclopropylglycine (CPG) oxidation by monomeric sarcosine oxidase (MSOX). rsc.org QM/MM simulations revealed that a polar mechanism is energetically more favorable than a single electron transfer (SET) process. rsc.org The simulations indicated that the rate-limiting step is the binding of CPG to the flavin ring, which occurs concurrently with the opening of the cyclopropyl (B3062369) ring. rsc.org This detailed mechanistic insight would be difficult to obtain through experimental methods alone. The use of QM/MM is essential for rationalizing the electronic structure, particularly during charge transfer processes, and for exploring different protonation states and conformations that can influence the reaction energetics. rsc.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmedsci.orgfrontiersin.org This method is widely used to screen virtual libraries of compounds against a protein target of known structure to identify potential inhibitors or substrates. In the context of this compound, molecular docking could be employed to predict its binding mode to various enzymes, helping to identify new potential biological targets. nih.govmedsci.orgfrontiersin.org

Bioinformatics provides the tools to navigate the vast landscape of genomic and proteomic data, enabling the discovery of new enzymes and metabolic pathways. nih.govnih.gov A powerful strategy for this is the bioinformatic mapping of enzyme families. By searching for sequence homology and analyzing the genomic context of genes, researchers can identify novel enzymes with potentially interesting catalytic activities. nih.govnih.gov

This approach has been successfully applied to discover a novel ribosomally synthesized and post-translationally modified peptide (RiPP) containing poly-cyclopropylglycine. nih.govnih.gov Researchers used a bioinformatic strategy to screen a subfamily of radical S-adenosylmethionine (rSAM) enzymes. nih.govnih.gov By generating a sequence similarity network and analyzing the surrounding genes, they identified a gene cluster responsible for the biosynthesis of this unique peptide. nih.govnih.gov Subsequent experimental characterization confirmed that a specific rSAM enzyme in this cluster, TvgB, catalyzes the formation of cyclopropylglycine from a valine residue in the precursor peptide. nih.govnih.gov This discovery not only expands our knowledge of natural product biosynthesis but also highlights the power of bioinformatics in identifying novel enzymes and pathways related to this compound. nih.govnih.gov

In Vitro and In Vivo Model Systems

To understand the biological effects and metabolic fate of this compound and related compounds, researchers utilize a variety of in vitro and in vivo model systems. These models allow for the investigation of the compound's activity in a controlled environment, ranging from isolated biochemical systems to whole organisms.

In vitro models are essential for studying specific biochemical processes. For example, the metabolism of methylenecyclopropylglycine (B50705) (MCPrG), a compound structurally related to this compound, has been investigated using in vitro ruminal fluid batch cultures. mdpi.com These experiments help to determine the extent of microbial transformation of the compound and to identify potential metabolites. mdpi.com Such systems allow for the precise control of experimental conditions and the detailed analysis of metabolic products using techniques like liquid chromatography-tandem mass spectrometry (LC/MS-MS). mdpi.com

Animal Models for Behavioral and Neuroreceptor Studies (e.g., Porsolt test, tail-suspension test, open field test)

To investigate the effects of this compound on behavior and neuroreceptor function, researchers rely on established animal models. These models are essential for assessing the compound's potential as a therapeutic agent for neurological and psychiatric disorders.

Commonly used behavioral tests include:

Porsolt Forced Swim Test: This test is a widely used rodent behavioral assay for evaluating depressive-like states. nih.govanimalab.eu The test is based on the principle that when an animal is placed in an inescapable situation, such as a container of water, it will eventually adopt an immobile posture. nih.govnih.gov A decrease in the duration of immobility is considered an indicator of antidepressant-like activity. nih.gov

Tail-Suspension Test: Similar to the forced swim test, the tail-suspension test measures the duration of immobility in mice when they are suspended by their tails. nih.gov This test is also used to screen for potential antidepressant effects. nih.gov

Open Field Test: This test is used to assess general locomotor activity and exploratory behavior in rodents. It can help determine if a compound has stimulant or sedative effects, which is important for interpreting results from other behavioral tests. science.gov

These behavioral models have been instrumental in characterizing the effects of compounds that act on the glutamatergic system, including ligands of metabotropic glutamate (B1630785) receptors (mGluRs). scribd.com For example, studies have shown that agonists of group II and III mGluRs can produce anxiolytic-like effects in animal models of anxiety. scribd.com

Table 2: Key Behavioral Tests in this compound Research

TestAnimal ModelPrimary MeasureInterpretation
Porsolt Forced Swim Test Rat, MouseDuration of immobility. nih.govnih.govDecreased immobility suggests antidepressant-like effects. nih.gov
Tail-Suspension Test MouseDuration of immobility. nih.govDecreased immobility suggests antidepressant-like effects. nih.gov
Open Field Test Rat, MouseLocomotor activity, exploratory behavior. science.govAssesses general activity levels and potential side effects.

Preclinical Models for Evaluating Biological Efficacy

The development of effective preclinical models is essential for screening new chemical entities and predicting their therapeutic potential. For instance, rodent models of depression, such as the forced swim test and tail-suspension test, have good predictive validity for antidepressant activity. nih.gov Similarly, animal models of anxiety, such as the fear-potentiated startle model, are used to evaluate the anxiolytic potential of new compounds. acs.orgacs.org

The synthesis of novel derivatives of cyclopropylglycine is a key aspect of preclinical development. For example, the asymmetric synthesis of specific isomers, such as (2S,1'S,2'R,3'R)-2-(2'-carboxy-3'-hydroxymethylcyclopropyl) glycine (B1666218), has led to the identification of highly potent mGluR agonists with oral activity in preclinical models of anxiety and psychosis. acs.org Furthermore, the development of prodrugs, which are inactive compounds that are converted to the active drug in the body, can improve the bioavailability and efficacy of the parent compound in preclinical studies. acs.org

The ultimate goal of these preclinical evaluations is to identify drug candidates with a favorable profile for further development. This includes demonstrating efficacy in relevant disease models and understanding the compound's mechanism of action. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues for L Cyclopropylglycine

Design and Synthesis of Highly Selective and Potent L-Cyclopropylglycine Derivatives

The synthesis of this compound derivatives is a burgeoning area of research, aimed at creating compounds with enhanced selectivity and potency for various biological targets. Key strategies include enzymatic reactions, the Kulinkovich cyclopropanation, and the Strecker reaction. researchgate.net The goal is to develop more efficient and environmentally friendly synthesis methods to reduce production costs and environmental impact. vulcanchem.com

Recent advancements have focused on biocatalytic systems. For instance, a self-sufficient bifunctional enzyme has been developed for the synthesis of (S)-cyclopropylglycine, achieving a high space-time yield. researchgate.netresearchgate.net Continuous synthesis methods have also shown promise, with one study demonstrating the production of (S)-cyclopropylglycine for 90 hours with high enantiomeric excess and conversion yield. researchgate.netresearchgate.net These methods provide a foundation for the industrial-scale synthesis of this compound derivatives for preclinical and clinical drug development. researchgate.netresearchgate.net

Furthermore, the Fmoc-L-cyclopropylglycine derivative is utilized as a building block in the synthesis of tailored cyclodepsipeptides, which act as potent non-covalent serine protease inhibitors. lookchem.com These inhibitors have potential applications in treating diseases where serine proteases are implicated, such as cancer and inflammation. lookchem.com

Table 1: Synthesis Methods for this compound Derivatives

MethodDescriptionKey AdvantagesReference
Enzymatic Reactions Utilizes enzymes to catalyze the stereoselective synthesis of cyclopropylglycine derivatives.High enantioselectivity, environmentally friendly. researchgate.netresearchgate.net
Kulinkovich Cyclopropanation A method for the cyclopropanation of esters and amides to form cyclopropylamines.Versatile for creating various cyclopropane-containing compounds. researchgate.net
Strecker Reaction A method for synthesizing α-amino acids from aldehydes or ketones.A classic and well-established method for amino acid synthesis. researchgate.net
Biocatalytic Systems Employs engineered enzymes for efficient and continuous synthesis.High yield, high enantiomeric excess, potential for industrial application. vulcanchem.comresearchgate.netresearchgate.net
Solid-Phase Peptide Synthesis Used to incorporate Fmoc-L-cyclopropylglycine into peptide chains.Enables the creation of complex peptide-based molecules. lookchem.com

Elucidation of Novel Biological Targets and Signaling Pathways

While this compound and its derivatives are known to interact with glutamate (B1630785) receptors, ongoing research seeks to identify novel biological targets and the signaling pathways they modulate. chemimpex.comnih.gov This exploration is crucial for uncovering new therapeutic applications.

One area of focus is the role of this compound derivatives as inhibitors of various enzymes involved in neurotransmission and metabolic pathways. vulcanchem.com For example, they have been shown to inhibit glycine (B1666218) transporters, which could influence glycinergic neurotransmission and neuronal excitability. vulcanchem.com

Recent bioinformatic studies have identified a radical S-adenosylmethionine (rSAM) enzyme, TvgB, that catalyzes the formation of poly-cyclopropylglycine-containing peptides. nih.govresearchgate.net This discovery of a natural biosynthetic pathway for cyclopropylglycine opens up new avenues for investigating its biological roles and for the bio-engineering of novel peptide-based therapeutics. nih.govresearchgate.net The identification of the tvg gene cluster from Halomonas anticariensis and the characterization of the TvgB enzyme provide a platform for discovering new rSAM-dependent RiPPs (ribosomally synthesized and post-translationally modified peptides) with unique topologies. nih.govresearchgate.net

Application in Drug Discovery for Central Nervous System Disorders

The ability of this compound derivatives to modulate neurotransmitter systems makes them promising candidates for the treatment of central nervous system (CNS) disorders. chemimpex.com Research is actively exploring their potential in drug design for conditions such as anxiety, depression, and neurodegenerative diseases. chemimpex.com

The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which is related to cyclopropylglycine, is considered a privileged structure in CNS drug design. nih.gov Compounds containing this scaffold have shown therapeutic effects for depression, schizophrenia, and Parkinson's disease by targeting aminergic GPCRs and transporters. nih.gov This highlights the potential of cyclopropyl-containing structures in the development of new CNS-active drugs.

Fragment-based drug discovery (FBDD) is an emerging strategy that can be applied to this compound to develop novel CNS therapies. nih.govfrontiersin.org By starting with small, simple fragments like the cyclopropyl (B3062369) ring, researchers can systematically build more complex molecules with improved pharmacokinetic and pharmacodynamic properties. nih.govfrontiersin.org This approach is particularly useful for challenging CNS targets. nih.govfrontiersin.org

Development of this compound-Based Probes for Enzymatic Mechanisms

The unique chemical properties of the cyclopropyl group make this compound an excellent tool for probing enzymatic mechanisms. The strained ring can act as a reactive handle or a conformational lock, providing insights into enzyme-substrate interactions.

For instance, this compound has been used as a radical clock probe to study the mechanism of radical S-adenosyl-l-methionine (RS) enzymes like SkfB. nih.gov The ring-opening of the cyclopropyl radical provides direct evidence for the generation of a radical intermediate during the enzymatic reaction. nih.gov This approach helps to uncouple hydrogen atom abstraction from subsequent bond formation, offering a detailed view of the catalytic cycle. nih.gov

Enzyme-activated fluorescent probes are another promising application. drugtargetreview.com By incorporating this compound into a probe structure, it may be possible to design specific sensors for enzymes that recognize this amino acid. drugtargetreview.com Such probes could be used for real-time imaging of enzyme activity in living cells and tissues, aiding in disease diagnosis and monitoring therapeutic responses. drugtargetreview.com

Exploration of Structure-Activity Relationships for Enhanced Efficacy

Understanding the structure-activity relationships (SAR) of this compound derivatives is critical for designing more effective and selective drugs. plos.org Researchers are systematically modifying the structure of this compound and evaluating the impact of these changes on biological activity.

Studies on cyclopropylamine-containing compounds as inhibitors of Lysine Specific Demethylase 1 (LSD1) have revealed important SAR insights. plos.org These studies, which include the synthesis and testing of various analogs, have led to the identification of potent and selective LSD1 inhibitors. plos.org Molecular modeling and docking studies have further rationalized the observed SAR and selectivity, providing a roadmap for future design efforts. plos.org

The conformational rigidity imposed by the cyclopropane (B1198618) ring is a key factor in the biological activity of these compounds. researchgate.net By exploring different stereoisomers and substitutions on the cyclopropane ring, researchers can fine-tune the interaction of these molecules with their biological targets. For example, in the case of metabotropic glutamate receptor ligands, the stereochemistry of the cyclopropane ring can act as a switch between agonist and antagonist activity. researchgate.net

Integration of this compound in Advanced Biomaterials and Drug Delivery Systems

The incorporation of this compound into biomaterials and drug delivery systems is an emerging area with significant potential. lookchem.com The unique properties of this amino acid can be leveraged to create novel materials with enhanced biocompatibility, stability, and drug-loading capacity.

Peptide-based drug delivery systems are a major focus of this research. nih.gov this compound can be incorporated into peptides to create peptide-drug conjugates (PDCs) with improved physiological stability and targeting capabilities. nih.gov The conformational constraints provided by the cyclopropyl group can also influence the self-assembly of peptides into nanostructures, such as micelles and nanofibers, which can be used as drug carriers. nih.gov

Furthermore, this compound-containing peptides could be used to create "smart" biomaterials that respond to specific biological stimuli. jourcc.com For example, a material could be designed to release a drug only in the presence of a particular enzyme that recognizes the cyclopropylglycine residue. This would allow for targeted and controlled drug release, minimizing side effects and improving therapeutic outcomes. jourcc.com

Q & A

Q. What are the established synthetic pathways for L-Cyclopropylglycine, and how are they optimized for purity and yield in academic settings?

this compound (CAS 49606-99-7) is typically synthesized via cyclopropanation of protected glycine derivatives or through enantioselective methods like asymmetric hydrogenation. Key optimization steps include solvent selection (e.g., DMF for solid-phase synthesis), temperature control to prevent racemization, and purification via reverse-phase HPLC or recrystallization . Characterization relies on 1^1H/13^{13}C NMR for stereochemical confirmation and mass spectrometry for molecular weight validation .

Q. How is this compound characterized for stereochemical integrity in peptide-based studies?

Researchers employ chiral chromatography (e.g., Chiralpak® columns) and circular dichroism (CD) spectroscopy to verify enantiomeric purity. X-ray crystallography is used to resolve ambiguities in cyclopropane ring geometry, particularly when incorporated into peptide backbones .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound-containing peptides?

Standard assays include enzyme inhibition studies (e.g., proteases or kinases), cellular uptake assays using fluorescently labeled analogs, and binding affinity measurements via surface plasmon resonance (SPR). Negative controls often involve D-Cyclopropylglycine (CAS 49607-01-4) to assess stereospecificity .

Advanced Research Questions

Q. How do computational modeling approaches enhance the design of this compound-derived enzyme inhibitors?

Molecular dynamics simulations and density functional theory (DFT) calculations predict the conformational strain imposed by the cyclopropane ring on peptide scaffolds. These models guide residue-specific substitutions to improve target binding while minimizing off-target interactions. Validation involves comparing in silico docking scores (AutoDock Vina) with experimental IC50_{50} values .

Q. What strategies mitigate data contradictions in studies reporting conflicting bioactivity for this compound analogs?

Contradictions often arise from variability in assay conditions (e.g., buffer pH or ionic strength). Researchers should standardize protocols (e.g., WHO guidelines for enzyme assays) and perform meta-analyses using tools like RevMan to quantify heterogeneity. Dose-response curves and replicate experiments (n ≥ 3) reduce false positives .

Q. How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) clarify the metabolic stability of this compound in vivo?

Radiolabeled analogs are synthesized via reductive amination with 13^{13}C-formaldehyde. Metabolic stability is assessed using LC-MS/MS to track isotopic incorporation in plasma or tissue homogenates. Ethical approval (e.g., IACUC protocols) is mandatory for animal studies .

Q. What experimental designs address the challenge of enantiomeric interference in this compound pharmacokinetic studies?

Chiral stationary phases (CSPs) in UPLC separate L- and D-enantiomers in biological matrices. Pharmacokinetic parameters (AUC, Cmax_{max}) are calculated using non-compartmental analysis (Phoenix WinNonlin). Cross-validation with synthetic standards ensures specificity .

Methodological Guidance

Q. How should researchers validate the absence of racemization during this compound incorporation into solid-phase peptide synthesis (SPPS)?

Monitor racemization via Kaiser test or Fmoc-deprotection kinetics. Use low racemization coupling reagents (e.g., HATU/OxymaPure) and conduct mid-synthesis cleavage of resin-bound peptides for LC-MS analysis .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell viability assays?

Non-linear regression (GraphPad Prism) fits sigmoidal dose-response curves to calculate EC50_{50} values. Outliers are identified via Grubbs’ test, and ANOVA with Tukey’s post-hoc test compares multiple groups .

Q. How do systematic reviews synthesize fragmented data on this compound’s role in peptide engineering?

Follow PRISMA guidelines to screen literature (PubMed, SciFinder) and assess bias via ROBINS-I tool. Data extraction templates should include synthesis methods, analytical techniques, and bioactivity endpoints. Forest plots visualize effect size variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.